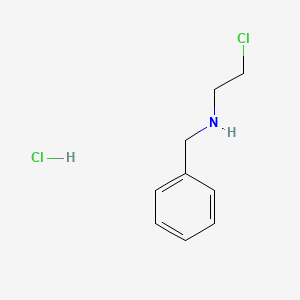

N-Benzyl-N-(2-chloroethyl)amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-benzyl-2-chloroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJZCNAPSJZGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70978626 | |

| Record name | N-Benzyl-2-chloroethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6288-63-7 | |

| Record name | Benzenemethanamine, N-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6288-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-N-(2-chloroethyl)amine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-chloroethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloroethyl)benzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Benzyl-N-(2-chloroethyl)amine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

N-Benzyl-N-(2-chloroethyl)amine hydrochloride is a key chemical intermediate with significant applications in the synthesis of diverse bioactive molecules and pharmaceutical agents. Its unique structural features, particularly the presence of a reactive chloroethyl group, make it a versatile building block for the construction of various heterocyclic systems. This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and applications of this compound, with a specific focus on its utility for researchers, scientists, and professionals in the field of drug development. The document further outlines detailed experimental protocols and safety considerations to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient synthesis of novel molecular scaffolds is of paramount importance. This compound (CAS Number: 6288-63-7) has emerged as a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. The strategic incorporation of the benzyl group provides a lipophilic character and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. The chloroethyl moiety, on the other hand, serves as a reactive handle for intramolecular and intermolecular cyclization reactions, enabling the construction of complex molecular architectures. This guide aims to provide a comprehensive overview of this reagent, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in chemical synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H13Cl2N | PubChem[1] |

| Molecular Weight | 206.11 g/mol | PubChem[1] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | 245.1 °C at 760 mmHg (for the free base) | LookChem[2] |

| Solubility | Soluble in water | |

| CAS Number | 6288-63-7 | PubChem[1] |

Synthesis and Mechanism: From Precursor to Product

The synthesis of this compound is typically achieved through the chlorination of N-Benzylethanolamine. A common and effective method involves the use of thionyl chloride (SOCl2) as the chlorinating agent.

Synthetic Pathway

The reaction proceeds via the conversion of the hydroxyl group of N-Benzylethanolamine into a chlorosulfite intermediate, which subsequently undergoes nucleophilic attack by the chloride ion to yield the desired product. The use of an excess of thionyl chloride ensures the complete conversion of the starting material.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for the synthesis of this compound.

Materials:

-

N-Benzylethanolamine

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous ethanol

-

Diethyl ether (Et₂O)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a solution of N-Benzylethanolamine in anhydrous dichloromethane, add thionyl chloride dropwise at 0 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add anhydrous ethanol to quench the excess thionyl chloride.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Triturate the solid with diethyl ether to remove any soluble impurities.

-

Filter the solid and wash with cold diethyl ether.

-

Dry the resulting white solid under vacuum to obtain this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The melting point of the product can also be compared with literature values.

Applications in Drug Development: A Gateway to Bioactive Heterocycles

This compound is a valuable building block for the synthesis of various heterocyclic compounds, most notably piperazine derivatives.[3][4] Piperazine and its analogues are prevalent structural motifs in a wide range of pharmaceuticals, exhibiting diverse biological activities.

Synthesis of N-Aryl Piperazines

A primary application of this compound is in the synthesis of N-aryl piperazines through cyclization reactions with substituted anilines.[3] These compounds serve as crucial intermediates in the development of drugs targeting the central nervous system, such as antipsychotics and antidepressants.

Caption: General workflow for the synthesis of N-Aryl Piperazine derivatives.

Role as a Precursor for Other Bioactive Molecules

Beyond piperazines, the reactive nature of this compound allows for its use in the synthesis of other nitrogen-containing heterocycles. Its application extends to the development of agents with potential anticancer and antimicrobial properties.[4]

Safety and Handling: Ensuring a Secure Research Environment

As with any reactive chemical, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance and can cause skin and eye irritation.

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the importance of versatile building blocks in the advancement of medicinal chemistry. Its straightforward synthesis, coupled with its reactivity, provides a reliable pathway to a multitude of complex and biologically relevant molecules. This guide has provided a detailed overview of its properties, synthesis, applications, and safe handling, with the aim of equipping researchers with the knowledge necessary to effectively utilize this valuable reagent in their pursuit of new therapeutic agents.

References

-

PubChem. (n.d.). Benzenemethanamine, N-(2-chloroethyl)-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). N-Benzyl-N-(2-chloroethyl)amine. Retrieved from [Link]

-

ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

-

Seta Chemicals. (n.d.). Bis 2(Chloroethyl)amine HCL. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of N-Benzyl-N-(2-chloroethyl)amine Hydrochloride

This guide provides a comprehensive technical overview of the spectral characterization of N-Benzyl-N-(2-chloroethyl)amine hydrochloride (CAS No. 6288-63-7), a compound of interest for researchers and professionals in drug development and organic synthesis. This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering insights into experimental design, data interpretation, and the structural elucidation of this molecule.

Introduction: The Molecular Blueprint

This compound is a secondary amine salt with the chemical formula C₉H₁₃Cl₂N and a molecular weight of 206.11 g/mol .[1] Its structure, comprising a benzyl group and a 2-chloroethyl group attached to a nitrogen atom, which is further protonated to form the hydrochloride salt, dictates its chemical reactivity and, consequently, its spectral properties. Accurate spectral analysis is paramount for confirming the identity, purity, and stability of this compound in research and development settings.

This guide will explore the theoretical underpinnings and practical application of key spectroscopic methods for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

A robust protocol for acquiring the ¹H NMR spectrum of this compound involves dissolving the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL. The choice of solvent is critical; D₂O is often preferred for amine hydrochlorides as it can exchange with the acidic N-H proton, leading to its disappearance from the spectrum, which can be a useful diagnostic tool. The spectrum is typically recorded on a 300 or 500 MHz spectrometer.

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The anticipated chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the benzene ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | 7.2 - 7.5 | Multiplet (m) | 5H |

| Benzylic Protons (Ar-CH₂) | ~4.0 - 4.3 | Singlet (s) or Doublet (d) | 2H |

| Methylene Protons (-N-CH₂-CH₂-Cl) | ~3.0 - 3.5 | Triplet (t) | 2H |

| Methylene Protons (-N-CH₂-CH₂-Cl) | ~3.6 - 4.0 | Triplet (t) | 2H |

| Amine Proton (N-H) | Variable (often broad) | Singlet (s) | 1H |

Note: Expected chemical shifts are approximate and can vary based on solvent and concentration.

The aromatic protons will appear as a complex multiplet in the downfield region due to the deshielding effect of the benzene ring. The benzylic protons, adjacent to the nitrogen and the aromatic ring, will also be downfield. The two methylene groups of the chloroethyl chain will appear as triplets due to coupling with each other. The amine proton signal is often broad and its chemical shift is highly dependent on the solvent, temperature, and concentration. In D₂O, this peak will disappear due to proton-deuterium exchange.

Causality in Experimental Choices: The selection of a high-field NMR spectrometer (e.g., 500 MHz) is advantageous for resolving the potentially overlapping multiplets in the aromatic region and for obtaining clearer coupling patterns for the aliphatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, each representing a unique carbon environment. The same sample prepared for ¹H NMR can be used.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their chemical environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons (C₆H₅) | 125 - 140 |

| Benzylic Carbon (Ar-CH₂) | 50 - 55 |

| Methylene Carbon (-N-CH₂) | 45 - 50 |

| Methylene Carbon (-CH₂-Cl) | 40 - 45 |

Note: Expected chemical shifts are approximate.

The aromatic carbons will resonate in the typical downfield region for sp² hybridized carbons. The benzylic carbon will be deshielded by both the aromatic ring and the nitrogen atom. The two methylene carbons of the chloroethyl group will have distinct chemical shifts due to the different effects of the adjacent nitrogen and chlorine atoms.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

For a solid sample like this compound, the spectrum is commonly obtained using a Potassium Bromide (KBr) pellet or a Nujol mull.

-

KBr Pellet Method: A small amount of the finely ground sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet. This method avoids interference from solvent peaks.

-

Nujol Mull Method: The solid is ground with a few drops of Nujol (a mineral oil) to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr). The characteristic C-H stretching and bending bands of Nujol must be accounted for during spectral interpretation.

Data Interpretation:

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine salt) | 2400 - 2800 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Weak |

| N-H Bend | 1500 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

The broad and strong absorption in the 2400-2800 cm⁻¹ region is highly characteristic of the N-H stretch in an amine hydrochloride salt. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzyl group. The aliphatic C-H stretches arise from the methylene groups. The C-Cl stretch is expected in the fingerprint region.

Logical Workflow for IR Analysis:

Caption: Workflow for IR spectral analysis of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol:

Electrospray Ionization (ESI) is a suitable soft ionization technique for analyzing this compound. The sample is dissolved in a solvent such as methanol or acetonitrile and introduced into the mass spectrometer. ESI generates protonated molecular ions [M+H]⁺ with minimal fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) can be employed.

Data Interpretation:

-

Full Scan MS: The full scan ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (N-Benzyl-N-(2-chloroethyl)amine). The molecular weight of the free base is 169.65 g/mol , so the [M+H]⁺ ion would have an m/z of approximately 170.66. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at m/z [M+2]⁺ that is about one-third the intensity of the [M]⁺ peak.

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) of the [M+H]⁺ ion would lead to characteristic fragment ions. The most likely fragmentation pathways involve the cleavage of bonds adjacent to the nitrogen atom and the loss of small neutral molecules.

Proposed Fragmentation Pathway:

Caption: Proposed major fragmentation pathways for protonated N-Benzyl-N-(2-chloroethyl)amine.

A key fragment would be the tropylium ion (a rearranged benzyl cation) at m/z 91, which is a very common and stable fragment for benzyl-containing compounds. Another possible fragmentation is the loss of the benzyl group to give a fragment corresponding to the protonated 2-chloroethylamine. Intramolecular cyclization with the loss of HCl to form an aziridinium ion is also a plausible pathway.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map out the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. For researchers and drug development professionals, a thorough understanding and application of these techniques are essential for ensuring the quality and integrity of this important chemical entity.

References

Sources

Solubility of N-Benzyl-N-(2-chloroethyl)amine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of N-Benzyl-N-(2-chloroethyl)amine hydrochloride in Organic Solvents

Introduction

This compound is a chemical compound of significant interest in organic synthesis and pharmaceutical research. As an amine hydrochloride, its solubility characteristics are pivotal for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, grounded in the principles of physical organic chemistry. We will explore the theoretical underpinnings of its solubility, present available qualitative data, and provide a robust experimental protocol for quantitative determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, an ionic salt, the primary factors influencing its solubility are:

-

Polarity and Dielectric Constant: As an amine hydrochloride, the compound is highly polar and exists as an ion pair in the solid state. Solvents with a high dielectric constant are more effective at insulating the charged ions from each other, thereby facilitating dissolution.[1][2][3] The polarity of organic solvents can be broadly classified, and this classification often correlates with their dielectric constants.[4][5][6][7][8]

-

Hydrogen Bonding: The hydrochloride salt contains a protonated amine group, which can act as a hydrogen bond donor. Solvents that are hydrogen bond acceptors can interact favorably with the solute, enhancing solubility.[9][10][11] Protic solvents, which can both donate and accept hydrogen bonds, are generally good solvents for ionic compounds.[7]

-

Van der Waals Forces: The benzyl group and the ethyl chains of the molecule contribute to its nonpolar character. These regions can interact with nonpolar solvents through London dispersion forces. However, the ionic nature of the hydrochloride typically dominates its solubility profile.

Based on these principles, we can predict that this compound will exhibit greater solubility in polar solvents, particularly those that are protic, and limited solubility in nonpolar solvents.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not widely available in the public domain, qualitative information from various sources provides valuable insights. The compound is generally described as being soluble in water and some polar organic solvents, with diminishing solubility in less polar and nonpolar solvents.

One source indicates that a related compound, N,N-bis-(2-chloroethyl) benzylamine hydrochloride, is soluble in water and ethanol, and slightly soluble in chloroform and ether.[12] Another source provides qualitative solubility for what appears to be the same or a very closely related compound, N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE, noting it is sparingly soluble in chloroform and DMSO, and slightly soluble in methanol.[13]

The following table summarizes the expected and reported qualitative solubility of this compound in a range of common organic solvents, categorized by their properties.

| Solvent Class | Solvent | Polarity | Dielectric Constant (approx.) | Hydrogen Bonding | Expected/Reported Solubility |

| Polar Protic | Water | High | 80.1 | Donor & Acceptor | Soluble |

| Methanol | High | 32.7 | Donor & Acceptor | Slightly Soluble[13] | |

| Ethanol | High | 24.6 | Donor & Acceptor | Soluble[12] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | 46.7 | Acceptor | Sparingly Soluble[13] |

| Acetonitrile | High | 37.5 | Acceptor | Likely Sparingly Soluble | |

| Acetone | Medium | 20.7 | Acceptor | Likely Sparingly Soluble | |

| Halogenated | Dichloromethane (DCM) | Medium | 8.9 | Weak Acceptor | Likely Slightly Soluble |

| Chloroform | Medium | 4.8 | Weak Donor | Slightly/Sparingly Soluble[12][13] | |

| Ethers | Diethyl Ether | Low | 4.3 | Acceptor | Slightly Soluble[12] |

| Tetrahydrofuran (THF) | Medium | 7.6 | Acceptor | Likely Slightly Soluble | |

| Aromatic | Toluene | Low | 2.4 | None | Likely Insoluble |

| Alkanes | Hexane | Low | 1.9 | None | Insoluble |

Visualizing Solubility Principles

The relationship between solvent properties and the dissolution of an ionic compound like this compound can be visualized as a logical flow.

Caption: Logical flow of solubility based on solvent properties.

Experimental Protocol for Quantitative Solubility Determination

Given the limited availability of quantitative data, experimental determination is crucial for researchers requiring precise solubility values. The isothermal equilibrium method is a reliable technique for this purpose.[14][15]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Calibrated thermometer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a precise volume of the desired organic solvent to each vial. The amount of solute should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient period to allow the undissolved solid to settle.

-

For finer separation, centrifuge the vials to pellet the remaining solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any suspended microparticles.

-

-

Dilution:

-

Accurately dilute the filtered sample to a suitable concentration for analysis using a volumetric flask and the same solvent. The dilution factor should be recorded.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S = C × DF Where:

-

C is the concentration of the diluted sample determined by HPLC.

-

DF is the dilution factor.

-

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Safety and Handling

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[16][17] It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.[16]

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While quantitative data is sparse, a strong understanding of its chemical structure and the principles of intermolecular forces allows for a predictive assessment of its behavior in various organic solvents. It is anticipated to be most soluble in polar protic solvents and least soluble in nonpolar solvents. For applications requiring precise solubility data, the provided experimental protocol offers a robust framework for its determination.

References

- Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry.

- An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents. Benchchem.

- Comparison of the polarity of organic solvents. [Source Name Redacted].

- Dielectric Constant. [Source Name Redacted].

- Polarity of Solvents. [Source Name Redacted].

- Polar Protic and Aprotic Solvents. Chemistry LibreTexts.

- Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry.

- N-Benzyl-2-Chloro-N-(2-Chloroethyl)Ethanamine Hydrochloride. ChemBK.

- N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE. Chemsrc.

- SAFETY DATA SHEET - N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride. TCI Chemicals.

- How do you distinguish the polarity of organic solvent?

- Qualitative Comparisons of Dielectric Constants of Organic Solvents. [Source Name Redacted].

- Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry and Biochemistry.

- How Hydrogen-bonding Influences Properties.

- Solubility of Anhalamine Hydrochloride: A Qualit

- Hydrogen bonding affect the properties of organic compounds. QuickTakes.

- N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 4. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 5. Dielectric Constant [macro.lsu.edu]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry | QuickTakes [quicktakes.io]

- 12. chembk.com [chembk.com]

- 13. N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE | 10429-82-0 [amp.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CAS#:10429-82-0 | N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 17. tcichemicals.com [tcichemicals.com]

N-Benzyl-N-(2-chloroethyl)amine hydrochloride stability and storage conditions.

An In-Depth Technical Guide to the Stability and Storage of N-Benzyl-N-(2-chloroethyl)amine Hydrochloride

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the critical factors influencing the stability of this compound, a key intermediate in synthetic chemistry. Adherence to the principles and protocols outlined herein is essential for ensuring the compound's integrity, maximizing experimental reproducibility, and safeguarding laboratory personnel.

Executive Summary: The Challenge of a Reactive Intermediate

This compound is a bifunctional molecule containing a reactive 2-chloroethyl group and a secondary benzylic amine. This structure, while valuable for its synthetic utility, inherently predisposes the compound to degradation, primarily through intramolecular cyclization. The primary challenge in its storage and handling is mitigating the formation of the highly reactive aziridinium ion, a process accelerated by environmental factors. This document delineates the chemical basis for this instability and provides robust, field-tested protocols for its preservation and quality assessment.

Chemical Stability Profile: Understanding the Degradation Pathway

The stability of this compound is fundamentally governed by the nucleophilicity of the secondary amine and the electrophilicity of the carbon atom bearing the chlorine atom.

The Primary Degradation Mechanism: Aziridinium Ion Formation

The proximate cause of degradation is an intramolecular nucleophilic substitution (SNi) reaction. The lone pair of electrons on the nitrogen atom attacks the adjacent carbon, displacing the chloride ion to form a strained, three-membered ring known as an N-benzylaziridinium cation.

This cyclization is often the rate-limiting step for subsequent reactions. The resulting aziridinium ion is a potent electrophile, susceptible to attack by even weak nucleophiles, leading to a cascade of unwanted side products and a decrease in the purity of the starting material. This reactivity is the basis for the biological activity of nitrogen mustards, a class of compounds to which this molecule is related.

Figure 1: Primary degradation pathway via intramolecular cyclization.

Key Factors Accelerating Degradation

Several environmental factors can significantly increase the rate of aziridinium ion formation and subsequent degradation:

-

Temperature: As with most chemical reactions, the rate of cyclization is highly dependent on temperature. Elevated temperatures provide the necessary activation energy for the intramolecular reaction.

-

Moisture (Humidity): The presence of water introduces a nucleophile that can react with the aziridinium ion, leading to the formation of N-benzyl-N-(2-hydroxyethyl)amine. Furthermore, high humidity can physically cake the hygroscopic hydrochloride salt, potentially increasing local concentrations of reactants and accelerating degradation.

-

pH (in solution): In its free base form (deprotonated), the nitrogen atom is more nucleophilic, drastically accelerating the rate of cyclization. The hydrochloride salt form is significantly more stable as the protonation of the amine reduces its nucleophilicity. Therefore, maintaining acidic or neutral conditions is critical when in solution.

-

Light: While less impactful than temperature and moisture, exposure to UV light can potentially provide energy to initiate degradation pathways.

Recommended Storage and Handling Protocols

The following protocols are designed to minimize degradation and preserve the integrity of the compound. These recommendations are based on mitigating the factors described in Section 2.0.

Long-Term Storage ( > 1 month)

For optimal long-term stability, the compound should be stored under the conditions summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Significantly reduces the rate of intramolecular cyclization by lowering thermal energy. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |

| Light Exposure | Amber Glass Vial / Dark | Protects the compound from potential light-induced degradation. |

| Container | Tightly Sealed Glass Vial | Prevents moisture ingress and contamination. Glass is preferred for its inertness. |

| Form | Solid (as supplied) | The solid hydrochloride salt is more stable than any solution form. |

Short-Term / In-Use Handling

When the compound is in active use, the following handling procedures must be observed:

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold solid.

-

Inert Atmosphere: Whenever possible, handle the solid in a glove box or under a stream of inert gas.

-

Minimize Exposure: Weigh out only the required amount and promptly return the main container to its recommended storage condition.

-

Solution Preparation: Prepare solutions immediately before use. If a solution must be stored temporarily, use an anhydrous, non-nucleophilic solvent and keep it cold.

Protocol: Accelerated Stability Assessment via HPLC

This protocol provides a self-validating system to quantitatively assess the stability of this compound under stressed conditions. The principle is to expose samples to elevated temperature and humidity and monitor the decrease in the parent compound's purity over time using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

Figure 2: Workflow for Accelerated Stability Assessment.

Step-by-Step Methodology

-

Materials & Equipment:

-

This compound (test lot and a certified reference standard).

-

HPLC system with a UV detector.

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA).

-

Volumetric flasks and pipettes.

-

Analytical balance.

-

Stability chamber capable of maintaining controlled temperature and humidity.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Note: These conditions should be optimized and validated for the specific system.

-

-

Procedure:

-

Time-Zero (T0) Analysis:

-

Accurately prepare a stock solution of the compound (e.g., 1 mg/mL) in the mobile phase.

-

Inject the solution onto the HPLC system and record the chromatogram.

-

Determine the initial purity by calculating the area percentage of the main peak. This is your T0 reference value.

-

-

Sample Preparation for Stress Test:

-

Weigh approximately 5-10 mg of the solid compound into several amber glass vials.

-

Leave the vials uncapped and place them inside a stability chamber set to a stress condition (e.g., 40°C and 75% relative humidity).

-

-

Time-Point Analysis (T1, T2, ... Tn):

-

At predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from the chamber.

-

Quantitatively transfer the contents to a volumetric flask and dissolve in the mobile phase to the same concentration as the T0 sample.

-

Inject the sample and record the purity via HPLC area percentage.

-

-

Data Analysis:

-

Compile the purity data for each time point in a table.

-

Plot the purity (%) as a function of time (weeks).

-

A significant decrease in the area of the main peak, coupled with the appearance of new peaks (degradants), indicates instability under the test conditions.

-

-

Conclusions and Best Practices

The chemical nature of this compound necessitates stringent storage and handling controls to ensure its viability as a synthetic reagent. The primary mechanism of degradation, intramolecular cyclization, is readily mitigated by adherence to cold, dry, and inert storage conditions. For all critical applications, it is strongly recommended that the purity of the material be verified via a suitable analytical technique, such as HPLC, particularly if the material has been stored for an extended period or subjected to suboptimal conditions. By understanding the inherent reactivity of this compound and implementing the protocols outlined in this guide, researchers can ensure the integrity of their starting materials and the success of their synthetic endeavors.

References

Methodological & Application

Application Notes: N-Benzylation of Amines Using N-Benzyl-N-(2-chloroethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylation is a cornerstone transformation in organic synthesis, pivotal for installing the benzyl group, which serves as a versatile protecting group for amines or as a core structural motif in numerous pharmaceuticals and biologically active compounds.[1] While many reagents can achieve this transformation, N-Benzyl-N-(2-chloroethyl)amine hydrochloride offers a unique and highly efficient pathway. Its reactivity is governed by the formation of a strained, highly electrophilic aziridinium ion intermediate, which readily reacts with a broad range of nucleophilic amines.[2][3] This document provides a comprehensive guide to the mechanism, application, and practical execution of N-benzylation reactions using this powerful reagent.

Mechanism of Action: The Aziridinium Ion Pathway

The efficacy of N-Benzyl-N-(2-chloroethyl)amine as a benzylating agent stems from its ability to undergo a rapid intramolecular cyclization. This process is initiated by the deprotonation of the amine hydrochloride salt to release the free base. The nitrogen's lone pair then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom in a process facilitated by neighboring group participation.[2][3] This intramolecular SN2 reaction expels the chloride ion and forms a highly strained, three-membered ring known as an N-benzyl aziridinium ion.

This aziridinium ion is a potent electrophile, significantly more reactive than the starting chloroethylamine.[2] An external amine nucleophile can then attack either of the two carbons of the aziridinium ring, leading to its opening and the formation of a new carbon-nitrogen bond. This step is highly efficient and results in the desired N-benzylated product.

}

Reaction mechanism for N-benzylation.Detailed Experimental Protocol

This protocol provides a general procedure for the N-benzylation of a primary or secondary amine using this compound.

Materials and Reagents:

-

This compound

-

Substrate Amine (e.g., aniline, piperidine, etc.)

-

Anhydrous, non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))

-

Reaction vessel (round-bottom flask) with magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substrate amine (1.0 eq) and the anhydrous polar aprotic solvent (e.g., DMF).

-

Base Addition: Add the anhydrous base (2.0-2.5 eq). Using a solid base like K₂CO₃ is often convenient for easy filtration post-reaction.[3] The base is crucial for neutralizing the hydrochloride salt of the reagent and the acid generated during the reaction.

-

Reagent Addition: Add this compound (1.1-1.2 eq) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C. The optimal temperature may vary depending on the reactivity of the substrate amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a solid base was used, filter the mixture to remove the inorganic salts.

-

Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzylated amine.

}

General experimental workflow.Reaction Scope and Optimization

This method is applicable to a wide range of primary and secondary amines. However, reaction conditions may require optimization based on the nucleophilicity and steric hindrance of the amine substrate.

| Amine Type | Substrate Example | Typical Temperature | Notes |

| Secondary Aliphatic | Piperidine | 80-90 °C | Generally highly reactive. Reaction times are often shorter. |

| Primary Aliphatic | Hexylamine | 80-100 °C | Good reactivity. Potential for dialkylation exists if excess benzylating agent is used.[4] |

| Primary Aromatic | Aniline | 100-110 °C | Less nucleophilic than aliphatic amines, requiring higher temperatures and potentially longer reaction times. |

| Secondary Aromatic | N-Methylaniline | 100-110 °C | Reactivity is similar to primary aromatic amines. |

Key Optimization Parameters:

-

Base: A non-nucleophilic base is essential to prevent competition with the substrate amine. K₂CO₃ is often effective and easy to remove, while stronger organic bases like DIPEA can be used for less reactive substrates.[3]

-

Solvent: Polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the intermediates and reagents. Acetonitrile is also a viable option.

-

Temperature: Higher temperatures are generally required for less nucleophilic amines, such as anilines.

Safety and Handling

This compound, like other 2-chloroethylamine derivatives, should be handled with care as it is a potent alkylating agent.[2][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][7] Avoid contact with skin and eyes.[6]

-

Storage: Store the reagent in a tightly closed container in a cool, dry place, protected from moisture.[6]

-

Disposal: Dispose of chemical waste in accordance with local and national regulations.[7]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Insufficient temperature; Inactive substrate amine; Insufficient base. | Increase reaction temperature. Increase reaction time. Ensure at least 2 equivalents of a strong, non-nucleophilic base are used. |

| Formation of Byproducts | Over-alkylation of primary amines; Impure starting materials. | Use a 1:1 stoichiometry of amine to alkylating agent to minimize dialkylation.[4] Purify starting materials before use. |

| Difficult Purification | Product and starting material have similar polarity. | Optimize the chromatographic mobile phase. Consider derivatization or a salt formation/breakage sequence to alter polarity. |

References

-

PrepChem.com. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Retrieved January 17, 2026, from [Link]

-

Chemsrc. (2025). N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE. Retrieved January 17, 2026, from [Link]

-

Rowland, G. B., et al. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1749. [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CAS#:10429-82-0 | N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. aksci.com [aksci.com]

Synthesis of N-Aryl Piperazines: A Comprehensive Protocol Using N-Benzyl-N-(2-chloroethyl)amine Hydrochloride

Introduction: The Significance of N-Aryl Piperazines in Modern Drug Discovery

The N-aryl piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1] Molecules incorporating this motif have demonstrated efficacy in treating a range of conditions, from central nervous system disorders like depression and anxiety to infectious diseases and oncology. The unique conformational properties and basic nitrogen atom of the piperazine ring allow for favorable interactions with various biological targets, making it a highly sought-after component in drug design.

This application note provides a comprehensive, in-depth guide for the synthesis of N-aryl piperazines, employing a robust two-step methodology. The protocol begins with the formation of an N-benzyl-N'-aryl piperazine intermediate through the reaction of a substituted aniline with N-Benzyl-N-(2-chloroethyl)amine hydrochloride. This is followed by a facile debenzylation step via catalytic transfer hydrogenation to yield the desired N-aryl piperazine. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed rationale behind the experimental choices, ensuring both scientific integrity and successful execution.

Guiding Principles: Expertise, Trustworthiness, and Authoritative Grounding

Expertise & Experience: The "Why" Behind the "How"

The synthesis of N-aryl piperazines is a well-established transformation, yet its success hinges on a nuanced understanding of the underlying chemical principles. The choice of this compound as a starting material is strategic. The benzyl group serves as a temporary protecting group for one of the piperazine nitrogens, preventing the formation of undesired bis-arylated byproducts. This directed approach enhances the overall efficiency and simplifies the purification of the final product.

The initial reaction is a double N-alkylation of the aniline with the two chloroethyl arms of the reagent, leading to the in situ formation of the piperazine ring. This process is typically conducted at elevated temperatures to overcome the activation energy of the C-N bond formation. The selection of a suitable base and solvent is critical to neutralize the generated hydrochloric acid and to ensure the reactants remain in solution at the reaction temperature.

The subsequent debenzylation step utilizes catalytic transfer hydrogenation, a method chosen for its mild conditions and enhanced safety profile compared to traditional hydrogenation using high-pressure hydrogen gas.[2] In this process, a hydrogen donor, such as ammonium formate, generates hydrogen in situ in the presence of a palladium on carbon (Pd/C) catalyst, which then facilitates the cleavage of the N-benzyl bond.[3][4]

Trustworthiness: A Self-Validating Protocol

To ensure the reliability and reproducibility of this protocol, in-process controls are integrated at key stages. The progress of both the initial cyclization and the debenzylation reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of reaction completion and the identification of any potential side products, enabling adjustments to be made in real-time. Furthermore, the purity and identity of the final product are rigorously confirmed through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring the final compound meets the required standards for subsequent applications.[1]

Visualizing the Path Forward: A Diagrammatic Overview

Caption: Overall workflow for the synthesis of N-aryl piperazines.

Detailed Experimental Protocols

PART 1: Synthesis of N-Aryl-N'-benzyl Piperazine

This protocol outlines the general procedure for the reaction between a substituted aniline and this compound.

Materials and Reagents:

-

Substituted Aniline (1.0 eq)

-

This compound (1.0-1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.5-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling solvent (e.g., n-butanol)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask, add the substituted aniline (1.0 eq), this compound (1.0-1.2 eq), and the anhydrous base (2.5-3.0 eq).

-

Solvent Addition: Add the anhydrous solvent to the flask. The volume should be sufficient to ensure good stirring and dissolution of the reactants at elevated temperatures.

-

Inert Atmosphere: Flush the flask with an inert gas and maintain a positive pressure throughout the reaction.

-

Heating and Monitoring: Heat the reaction mixture to 110-140 °C with vigorous stirring.[5] The reaction progress should be monitored by TLC or LC-MS until the starting aniline is consumed (typically 24-48 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude N-Aryl-N'-benzyl piperazine by flash column chromatography on silica gel.[2] A gradient elution system, such as ethyl acetate in hexanes, is typically effective.

| Parameter | Recommended Condition | Rationale |

| Base | K₂CO₃ or Na₂CO₃ | Neutralizes the HCl generated during the reaction, driving it to completion. |

| Solvent | DMF, n-butanol | High boiling point allows for the necessary reaction temperature. |

| Temperature | 110-140 °C | Provides sufficient energy for the C-N bond formation.[5] |

| Atmosphere | Inert (N₂ or Ar) | Prevents potential oxidation of the aniline at high temperatures. |

PART 2: Debenzylation to Yield N-Aryl Piperazine

This protocol details the removal of the N-benzyl protecting group using catalytic transfer hydrogenation.

Materials and Reagents:

-

N-Aryl-N'-benzyl Piperazine (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (10-20 mol%)

-

Ammonium Formate (HCOONH₄) (3-5 eq)

-

Methanol or Ethanol

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Celite® for filtration

Procedure:

-

Reaction Setup: Dissolve the N-Aryl-N'-benzyl piperazine (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

-

Hydrogen Donor Addition: Add ammonium formate (3-5 eq) to the stirred suspension. The addition may cause some effervescence.[4][6]

-

Heating and Monitoring: Heat the reaction mixture to reflux (typically 60-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (usually 1-4 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude N-aryl piperazine.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-aryl piperazine.[2][7]

| Parameter | Recommended Condition | Rationale |

| Catalyst | 10% Pd/C | Efficient catalyst for hydrogenolysis of the N-benzyl group.[3] |

| Hydrogen Donor | Ammonium Formate | Safe and effective in situ source of hydrogen.[4][6] |

| Solvent | Methanol or Ethanol | Good solvent for the reactants and facilitates the reaction. |

| Temperature | Reflux | Accelerates the rate of the catalytic transfer hydrogenation. |

Safety Precautions

-

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[8] It is harmful if swallowed, in contact with skin, or if inhaled.

-

Palladium on carbon (Pd/C) can be pyrophoric, especially when dry. Handle with care and avoid creating dust. It is recommended to handle it as a slurry in the reaction solvent.

-

Ammonium formate can release ammonia and formic acid upon heating. Ensure adequate ventilation.

Characterization of the Final Product

The identity and purity of the synthesized N-aryl piperazine should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.[1][9][10]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of N-aryl piperazines using this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently and efficiently synthesize these valuable compounds for their drug discovery and development programs. The integration of in-process controls and thorough final product characterization ensures the generation of high-quality materials, facilitating the advancement of medicinal chemistry research.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. BenchChem.

- Cetin-Atalay, R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Al-Ostoot, F. H., et al. (2022).

- Banik, B. K. (2018). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. Heterocyclic Letters, 8(3), 707-713.

- Ram, S., & Spicer, L. D. (1987). CTH Removal of N-Benzyl Groups.

- TCI Chemicals. (2025). SAFETY DATA SHEET: N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Benzyl-2-chloro-N-(2-chloroethyl)ethanamine.

- Schulze, W., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(58), 33795-33805.

- Mamat, C., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(7), 1731.

- Bieg, T., & Szeja, W. (1985).

- Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.

- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.

- Anwer, M. K., et al. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B, 19B(8), 658-660.

- Gowda, D. C. (2002). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate.

- Al-Ostoot, F. H., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(11), 3291.

- Gowda, D. C., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67.

- Li, J., et al. (2019). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 15, 2368-2374.

- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.

- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.

- Farrokhi, A., et al. (2014). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Method. International Journal of Scientific & Engineering Research, 5(12), 1-5.

- Al-Bagawi, M. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 16301.

- Karimi, H., et al. (2021). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Chemical Science, 12(31), 10565-10573.

- Ulgen, M., et al. (1995). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. FABAD Journal of Pharmaceutical Sciences, 20(1-4), 33-39.

- Henkelmann, J., et al. (1996). Preparation of arylbenzylamines. U.S. Patent No. 5,536,877. Washington, DC: U.S.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

Experimental procedure for N-alkylation with N-Benzyl-N-(2-chloroethyl)amine hydrochloride

Introduction: The Strategic Importance of N-Alkylated Benzylamines

N-alkylation of amines is a fundamental and powerful transformation in organic synthesis, providing access to a vast array of complex nitrogen-containing molecules.[1][2] These structures are cornerstones in medicinal chemistry and drug development, frequently appearing as key motifs in active pharmaceutical ingredients (APIs).[3][4] N-Benzyl-N-(2-chloroethyl)amine hydrochloride is a valuable bifunctional reagent for introducing a protected aminoethyl group onto a nucleophilic amine.

This reagent belongs to the nitrogen mustard class of compounds. Its reactivity is not derived from the direct displacement of the chloride, but rather through a sophisticated intramolecular cyclization. This process forms a highly strained and exceptionally reactive aziridinium ion intermediate, which serves as the potent electrophile in the N-alkylation reaction.[5][6] Understanding and controlling this mechanism is paramount for achieving high-yield, selective synthesis of the desired tertiary amine products.

This guide provides a comprehensive experimental protocol for the N-alkylation of primary and secondary amines using this compound. It details the mechanistic rationale behind the procedural steps, offers methods for reaction monitoring and product validation, and outlines critical safety considerations.

The Core Reaction: Mechanism and Rationale

The utility of N-Benzyl-N-(2-chloroethyl)amine as an alkylating agent is predicated on the principle of neighboring group participation. The nitrogen atom, once deprotonated, acts as an intramolecular nucleophile, displacing the chloride to form a transient three-membered aziridinium ring. This intermediate is the true alkylating species.

Causality Behind Key Experimental Choices:

-

Requirement for a Base: The starting material is a hydrochloride salt.[7][8] A base is essential for two reasons: first, to neutralize the hydrochloride salt and generate the free secondary amine, which is necessary for the intramolecular cyclization to the aziridinium ion; second, to scavenge the proton that is liberated from the nucleophilic amine substrate during the alkylation step.[9][10] An inorganic base like potassium carbonate (K₂CO₃) is often preferred as it is non-nucleophilic and easily removed during work-up.[11]

-

Solvent Selection: The reaction is typically performed in a polar aprotic solvent, such as acetonitrile (MeCN) or dimethylformamide (DMF).[9][10] These solvents effectively dissolve the amine substrates and inorganic base while facilitating the SN2-type ring-opening of the aziridinium ion without interfering with the reaction.

-

Temperature Control: The formation of the aziridinium ion and the subsequent nucleophilic attack may require thermal energy to proceed at a practical rate. Heating the reaction mixture is common, but the temperature must be carefully controlled to minimize potential side reactions, such as elimination or decomposition.[10]

Diagram 1: Reaction mechanism of N-alkylation via an aziridinium ion intermediate.

Comprehensive Experimental Protocol

This protocol provides a generalized procedure for the N-alkylation of a representative secondary amine, morpholine, with this compound. Adjustments to stoichiometry, temperature, and reaction time may be necessary for other amine substrates.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molar Eq. | Amount (Example) |

| This compound | 6288-63-7 | 206.11 | 1.0 | 2.06 g (10 mmol) |

| Morpholine (or other amine) | 110-91-8 | 87.12 | 1.1 | 0.96 g (11 mmol) |

| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 3.45 g (25 mmol) |

| Anhydrous Acetonitrile (MeCN) | 75-05-8 | - | - | 50 mL |

| Ethyl Acetate (EtOAc) for TLC/Column | 141-78-6 | - | - | As needed |

| Hexanes for TLC/Column | 110-54-3 | - | - | As needed |

Step-by-Step Procedure

Diagram 2: General experimental workflow for the N-alkylation protocol.

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.06 g, 10 mmol).

-

Add anhydrous potassium carbonate (3.45 g, 25 mmol).

-

Add anhydrous acetonitrile (50 mL) to the flask.

-

Begin vigorous stirring to create a suspension.

-

Add the amine substrate (e.g., morpholine, 0.96 g, 11 mmol) to the suspension using a syringe.

-

Rationale: A molar excess of the amine substrate helps ensure the complete consumption of the limiting alkylating agent. An excess of K₂CO₃ is used to effectively neutralize the starting hydrochloride and the HCl generated during the reaction, driving the equilibrium towards the product.[9][10]

2. Reaction Execution:

-

Heat the reaction mixture to a gentle reflux (approx. 80-82°C for acetonitrile) using a heating mantle.

-

Maintain stirring and reflux for 6-24 hours. The reaction time will vary depending on the nucleophilicity of the amine substrate.

-

Rationale: Heating provides the necessary activation energy for both the formation of the aziridinium intermediate and its subsequent ring-opening by the amine nucleophile.

3. Reaction Monitoring via Thin-Layer Chromatography (TLC):

-

Periodically (e.g., every 2 hours), take a small aliquot from the reaction mixture using a capillary tube.

-

Spot the aliquot on a silica gel TLC plate. Alongside it, spot the starting amine and the N-Benzyl-N-(2-chloroethyl)amine starting material for comparison. A "co-spot" lane, containing both the reaction mixture and starting material, is highly recommended to confirm spot identity.[12][13]

-

Develop the TLC plate using an appropriate solvent system (e.g., 20-50% ethyl acetate in hexanes).

-

Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).

-

The reaction is considered complete upon the disappearance of the limiting reagent (N-Benzyl-N-(2-chloroethyl)amine).[14][15]

-

Rationale: TLC is a rapid and effective technique for qualitatively assessing the progress of a reaction by observing the consumption of reactants and the formation of a new, typically more polar, product spot.[13]

4. Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the suspension through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Rationale: The aqueous washes remove any remaining water-soluble salts and impurities. Drying the organic layer is crucial before final solvent removal to prevent contamination of the product with water.

5. Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Select an appropriate eluent system based on TLC analysis (e.g., a gradient of 10% to 50% ethyl acetate in hexanes).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final N-alkylated product.

-

Rationale: Chromatography separates the desired product from unreacted starting materials and any side products based on differential adsorption to the silica gel stationary phase.[16]

Product Characterization (Self-Validation)

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed. The following tables provide hypothetical, yet expected, data for the example product: 4-(2-(benzylamino)ethyl)morpholine .

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | Multiplet | 5H | Ar-H (Phenyl) |

| 3.80 | Singlet | 2H | -N-CH₂ -Ph |

| 3.70 | Triplet | 4H | Morpholine -O-CH₂ - |

| 2.75 | Triplet | 2H | -NH-CH₂ -CH₂-N- |

| 2.55 | Triplet | 2H | -NH-CH₂-CH₂ -N- |

| 2.45 | Triplet | 4H | Morpholine -N-CH₂ - |

| 1.85 (broad) | Singlet | 1H | -NH - |

Table 2: Predicted ¹³C NMR and Mass Spectrometry Data

| Analysis Type | Parameter | Expected Value |

| ¹³C NMR | Aromatic Carbons | ~140, 128.5, 128.2, 127.0 ppm |

| Aliphatic Carbons | ~67.0 (O-CH₂), 54.0 (N-CH₂-Ph), 53.5 (Morpholine N-CH₂), 52.0, 48.0 (Ethyl) | |

| Mass Spec (ESI+) | Molecular Ion [M+H]⁺ | m/z = 235.1808 (for C₁₃H₂₂N₂O) |

Safety and Handling Precautions

This compound is a nitrogen mustard analogue and a potent alkylating agent. It must be handled with extreme care.[17][18]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[19]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (butyl rubber is recommended), and safety goggles at all times.[20][21]

-

Exposure Response:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[22]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek urgent medical attention.[21]

-

Inhalation: Move to fresh air immediately. Seek medical attention if symptoms develop.

-

-

Waste Disposal: All contaminated materials and chemical waste must be disposed of according to institutional and local environmental regulations for hazardous chemical waste.

References

-

Best Conditions For N-Alkylation? (2022-03-03). Sciencemadness.org. [Link]

-

This compound Overview. Amerigo Scientific. [Link]

-

Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. ResearchGate. [Link]

-

Benzenemethanamine, N-(2-chloroethyl)-, hydrochloride (1:1). PubChem, National Center for Biotechnology Information. [Link]

-

Important biologically active N-alkylated amines. ResearchGate. [Link]

-

N-Dealkylation of Amines. MDPI. [Link]

-

N-alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Nature Communications. [Link]

-

Hazardous Substance Fact Sheet: Nitrogen Mustard. New Jersey Department of Health. [Link]

-

N-Benzyl-N-(2-chloroethyl)amine Chemical Properties. LookChem. [Link]

-

Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols. ACS Publications. [Link]

-

N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

-

Medical Management Guidelines for Nitrogen Mustards. Centers for Disease Control and Prevention (CDC). [Link]

-

How To: Monitor by TLC. University of Rochester, Department of Chemistry. [Link]

-

Facts About Nitrogen Mustards. Mahoning County Public Health. [Link]

-

Nitrogen Mustards Fact Sheet. New York State Department of Health. [Link]

-

N-alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Osaka University. [Link]

-

N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE Safety. Chemsrc. [Link]

-

N,N-Bis(2-chloroethyl)benzylamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

How to purify Benzylamine? Reddit. [Link]

-

Uses of TLC. Chemistry LibreTexts. [Link]

-

Nitrogen Mustard | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [Link]

-

Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

-